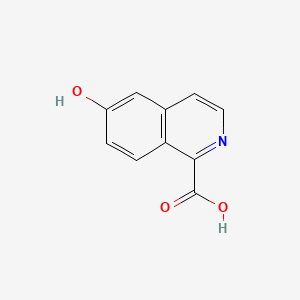
6-Hydroxyisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyisoquinoline-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, 6-Hydroxyisoquinoline-1-carboxylic acid serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions, which are essential in developing new materials and pharmaceuticals.
Biology
Research indicates that this compound possesses potential biological activities , including:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
- Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving metal ion chelation and modulation of enzymatic activity.
Medicine
The compound is being explored for therapeutic applications, particularly in drug development. Its structure allows it to interact with biological macromolecules, potentially leading to the development of new treatments for diseases such as cancer and infections.
Industrial Applications
In the industry, this compound is utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its unique properties make it valuable in producing agrochemicals and other specialty chemicals.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer properties of this compound derivatives. The research demonstrated that these derivatives could selectively inhibit the growth of cancer cells while sparing normal cells, suggesting a promising avenue for cancer therapy development .
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it could serve as a lead compound for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Propriétés
Numéro CAS |
174299-07-1 |
|---|---|
Formule moléculaire |
C10H7NO3 |
Poids moléculaire |
189.17 |
Nom IUPAC |
6-oxo-2H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-7-1-2-8-6(5-7)3-4-11-9(8)10(13)14/h1-5,11H,(H,13,14) |
Clé InChI |
QACUSHBQQZVLJT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(NC=CC2=CC1=O)C(=O)O |
Synonymes |
1-Isoquinolinecarboxylicacid,6-hydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















